
(2Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid: is an organic compound with a unique structure that includes a chloro group, a methoxyimino group, and a keto group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid typically involves the reaction of 4-chloro-3-oxobutanoic acid with methoxyamine under specific conditions to form the methoxyimino derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form different reduced derivatives, depending on the reducing agents used.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of (2Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyimino group can form hydrogen bonds with active sites, while the chloro and keto groups can participate in various chemical interactions, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
- (2Z)-4-Chloro-2-(hydroxyimino)-3-oxobutanoic acid
- (2Z)-4-Bromo-2-(methoxyimino)-3-oxobutanoic acid
- (2Z)-4-Chloro-2-(methoxyimino)-3-oxopentanoic acid
Uniqueness: (2Z)-4-Chloro-2-(methoxyimino)-3-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group, in particular, differentiates it from other similar compounds and influences its reactivity and applications.
Eigenschaften
Molekularformel |
C5H6ClNO4 |
|---|---|
Molekulargewicht |
179.56 g/mol |
IUPAC-Name |
(2E)-4-chloro-2-methoxyimino-3-oxobutanoic acid |
InChI |
InChI=1S/C5H6ClNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10)/b7-4+ |
InChI-Schlüssel |
QWNGESOREPKWTG-QPJJXVBHSA-N |
Isomerische SMILES |
CO/N=C(\C(=O)CCl)/C(=O)O |
Kanonische SMILES |
CON=C(C(=O)CCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


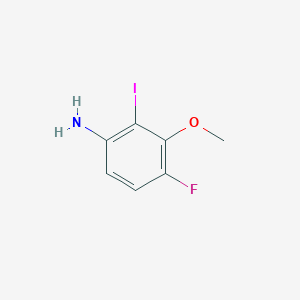
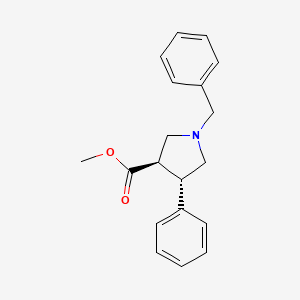
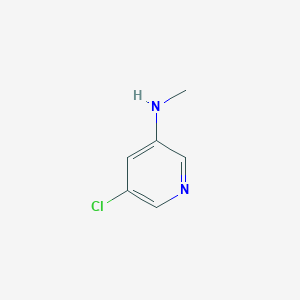
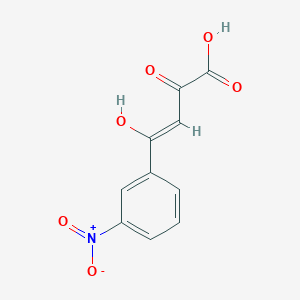


![[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759910.png)
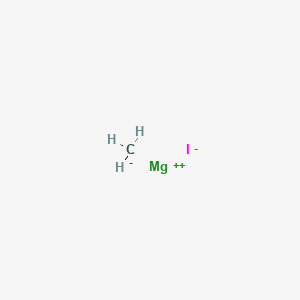

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11759918.png)
![[(2-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11759920.png)
![methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11759926.png)

![{[6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazol-5-YL]methylidene}(methoxy)amine](/img/structure/B11759940.png)
